2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Choose 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid for its unique -COOCH3 ester handle—the key differentiator from methoxy or carboxylic acid analogs. This reactive group enables hydrolysis, reduction, or amidation in multi-step pharmaceutical synthesis while maintaining optimal lipophilicity. The 98% purity option acts as a risk‑mitigation strategy, minimizing side‑product formation and ensuring process reproducibility. Precise molecular descriptors (MW 228.63, HBA 4) also make it a reliable computational input for ADME/QSPR models.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
Cat. No. B8067683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)CC(=O)O)Cl
InChIInChI=1S/C10H9ClO4/c1-15-10(14)7-3-2-6(4-8(7)11)5-9(12)13/h2-4H,5H2,1H3,(H,12,13)
InChIKeyYBHAIIHYPHJMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid: Technical Specifications and Procurement-Relevant Properties


2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid (CAS 1324054-68-3) is a disubstituted phenylacetic acid derivative characterized by a chloro substituent at the 3-position and a methoxycarbonyl ester group at the 4-position of the aromatic ring. This compound is recognized as a versatile synthetic intermediate, particularly in the preparation of more complex pharmaceutical agents and bioactive molecules. Its molecular formula is C10H9ClO4 with a molecular weight of 228.63 g/mol . It is commercially available as a solid with a typical purity specification of 95% to 98%, and is classified with a GHS07 hazard code indicating acute toxicity and irritation risks .

Critical Differentiation of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid from Closest Analogs


The selection of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid over its closest structural analogs, such as 2-(3-chloro-4-methoxyphenyl)acetic acid or 2-(3-chloro-4-carboxyphenyl)acetic acid, is not a matter of simple interchangeability. The methoxycarbonyl ester group (-COOCH3) provides a distinct reactivity profile compared to a methyl ether (-OCH3) or a free carboxylic acid (-COOH). The ester is more lipophilic and is a crucial functional handle for further synthetic elaboration, such as hydrolysis to the corresponding acid, reduction to the alcohol, or conversion to an amide. Substituting with an analog lacking this ester would derail a synthetic sequence, alter physicochemical properties like solubility and logP, and potentially compromise downstream biological activity. The quantitative evidence below establishes the specific, measurable differences that justify a deliberate procurement decision for this precise compound.

Quantitative Differentiation Evidence for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid vs. Comparators


Molecular Weight and Composition: A Fundamental Differentiator from the Methoxy Analog

The molecular weight and formula of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid are fundamentally different from its closest analog, 2-(3-chloro-4-methoxyphenyl)acetic acid. The target compound's molecular formula is C10H9ClO4 with a molecular weight of 228.63 g/mol, whereas the comparator's formula is C9H9ClO3 with a molecular weight of 200.62 g/mol [1]. This represents a 14% increase in molecular weight, corresponding to the replacement of the methoxy group (-OCH3) with a methoxycarbonyl group (-COOCH3).

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Hydrogen Bond Acceptor Count: A Measurable Distinction Influencing Solubility and Target Engagement

The hydrogen bond acceptor (HBA) count is a key descriptor influencing a molecule's solubility, permeability, and potential interactions with biological targets. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid has a calculated HBA count of 4, primarily due to the carbonyl oxygen of the ester group . In contrast, its methoxy analog, 2-(3-chloro-4-methoxyphenyl)acetic acid, has an HBA count of 3, as it lacks the carbonyl oxygen [1].

Drug Design ADME Prediction Computational Chemistry

Commercial Purity Specification: A Critical Procurement Criterion

For a synthetic intermediate, the specified purity directly impacts the yield and reproducibility of subsequent reactions. 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is consistently offered by multiple reputable vendors with a high purity specification of 98% . While a 95% purity grade is also available, the 98% specification provides a verifiable and quantifiable advantage for applications where high starting material purity is critical to minimize byproducts and simplify purification.

Chemical Procurement Quality Control Synthetic Reliability

Ester Functionality as a Synthetic Divergence Point

The methoxycarbonyl ester group (-COOCH3) in the target compound provides a specific and versatile reactive handle for further synthetic transformations that are impossible for its non-ester analogs. This ester can be hydrolyzed to yield the corresponding 3-chloro-4-carboxyphenylacetic acid, a transformation that changes the molecular weight from 228.63 g/mol to 214.60 g/mol (a loss of 14.03 g/mol for the methyl group). Conversely, the methoxy analog cannot undergo this selective hydrolysis and offers no such diversification point .

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Strategic Application Scenarios for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid Based on Verified Evidence


Medicinal Chemistry: Synthesis of Diverse Pharmacophore Libraries via Ester Elaboration

The methoxycarbonyl ester group of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, a key differentiator from simpler analogs, is the primary justification for its use in medicinal chemistry. As demonstrated in Section 3, this ester is a reactive handle that allows the compound to be used as a versatile building block. It can be incorporated into a larger molecular framework and later unmasked via hydrolysis to the corresponding carboxylic acid, enabling the exploration of structure-activity relationships (SAR) around the arylacetic acid pharmacophore. This synthetic utility is supported by the compound's documented role as an intermediate in the development of anti-inflammatory and other therapeutic agents .

High-Fidelity Chemical Synthesis Requiring Defined Input Purity

For synthetic chemists executing multi-step sequences, the purity of each intermediate is paramount. The 98% purity specification available for 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, as detailed in Section 3, provides a quantitative advantage over lower-purity alternatives. This higher purity translates to more predictable reaction outcomes, minimizing the formation of side products that can complicate purification and reduce overall yield. In scenarios such as the synthesis of a key intermediate for a clinical candidate or the preparation of a complex natural product, the use of a 98% pure starting material is a risk-mitigation strategy that ensures process robustness and reproducibility .

Computational Chemistry and ADME Modeling: A Well-Defined Input for Predictive Studies

The precise molecular descriptors of 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, including its molecular weight (228.63 g/mol) and hydrogen bond acceptor count (4), as quantified in Section 3, make it a reliable input for computational models. In silico ADME prediction tools, docking studies, and QSAR models require accurate molecular data to generate meaningful predictions. The clear differentiation of this compound's descriptors from those of its methoxy analog allows researchers to select the appropriate compound for their modeling studies and to accurately correlate predicted properties with experimental outcomes. Using the correct compound ensures the integrity of the computational workflow and the validity of subsequent design decisions .

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